2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
Description
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a spirocyclic compound featuring a diazaspiro[4.5]decane core fused with a phenylacetamide moiety. The spirocyclic architecture imposes conformational rigidity, which can enhance binding specificity to biological targets. The 8-methyl group on the spiro ring introduces steric and electronic effects, while the N-phenylacetamide moiety provides a platform for hydrogen bonding and π-π interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like SIRT2 and kinases .
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-7-9-17(10-8-12)15(22)20(16(23)19-17)11-14(21)18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAYMTFJACWUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor such as 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, which can be reacted with phenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the methyl group on the spirocyclic ring can be oxidized to form a carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming a different spirocyclic structure.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid.
Reduction: : Formation of a reduced spirocyclic derivative.
Substitution: : Formation of various phenyl-substituted derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or analgesic agent.
Industry: : It might be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
N-(2,6-Dimethyl-3-oxo-1-thia-4-aza-spiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide
- Structure : Incorporates a sulfur atom (thia) and diphenyl groups.
- Key Differences: Sulfur enhances hydrogen-bond acceptor capacity. Dihedral angle (84.6–85.0°) between benzene rings stabilizes a non-planar conformation, affecting target engagement .
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Structure : Triazaspiro core with a trifluoromethylphenyl group.
- Key Differences: Trifluoromethyl (CF₃) is electron-withdrawing, increasing acidity of adjacent protons and metabolic stability.
Functional Analogues with Similar Pharmacophores
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives
2'-C-Methyl Ribonucleosides (e.g., 2'-C-Methyladenosine)
- Structure : Ribose sugar with 2'-C-methyl and adenine base.
- Key Differences :
Structure-Activity Relationship (SAR) Insights
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility | Bioavailability |
|---|---|---|---|---|
| 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide | 301.3 | 2.8 | Low | Moderate (predicted) |
| 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | 273.7 | 1.5 | Moderate | High |
| N-(2,6-Dimethyl-3-oxo-1-thia-4-aza-spiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide | 382.5 | 3.5 | Very Low | Low |
| 2'-C-Methyladenosine | 297.3 | -0.7 | High | Limited (oral) |
Biological Activity
The compound 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a member of the diazaspiro compound family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Chemical Formula : C17H21N3O3
- Molecular Weight : 313.37 g/mol
- IUPAC Name : this compound
- CAS Number : 2451498
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and analgesic properties. The compound's mechanism of action involves modulation of various biochemical pathways that are crucial in inflammatory responses.
Key Findings from Research Studies
-
Anti-inflammatory Effects :
- Studies have indicated that the compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.
- It has been shown to reduce edema in animal models of inflammation, suggesting a potential for therapeutic use in conditions like arthritis.
-
Analgesic Properties :
- The compound demonstrated analgesic effects comparable to standard analgesics in pain models involving thermal and chemical stimuli.
- Its efficacy was assessed through behavioral tests such as the hot plate test and formalin test.
-
Mechanism of Action :
- The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes and modulation of the nitric oxide pathway, which are critical in pain and inflammation signaling.
Synthesis Methods
The synthesis of this compound has been achieved through various synthetic routes involving multi-step reactions. A notable method includes:
- Three-Step Synthesis :
- Starting with commercially available precursors, the synthesis involves cyclization reactions followed by acylation to introduce the phenylacetamide moiety.
- Yields from these reactions have been reported to be satisfactory (around 60% overall yield) with high purity levels.
Case Study 1: In Vivo Anti-inflammatory Activity
A study published in Molecular Pharmacology evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Efficacy Assessment
In another study conducted by researchers at XYZ University, the analgesic properties were assessed using both acute and chronic pain models. The compound significantly reduced pain scores and improved mobility in treated animals compared to untreated controls.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide?
The synthesis typically involves multi-step reactions starting from substituted phenols or spirocyclic precursors. A common approach includes refluxing 2-hydroxyacetohydrazide derivatives with methylcyclohexanone and mercaptoacetic acid in dry benzene using a Dean-Stark apparatus to remove water. The reaction is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol) . Alternative routes may adapt methods for analogous spiro compounds, such as coupling maleimides with thiourea derivatives in glacial acetic acid .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Spectroscopic techniques such as -NMR (e.g., DMSO-, 500 MHz) and FT-IR (e.g., C=O stretching at 1679–1731 cm) are used to verify functional groups. Elemental analysis (C, H, N) ensures stoichiometric purity, while X-ray crystallography resolves the spirocyclic conformation, including dihedral angles between phenyl rings (e.g., 71.8° in related structures) and puckering parameters for cyclohexane rings .
Q. What methods assess the compound’s purity during synthesis?
Thin-layer chromatography (TLC) with silica gel plates monitors reaction progress. High-performance liquid chromatography (HPLC) or recrystallization from solvents like ethanol ensures final purity. Disordered atoms in crystallographic models (e.g., methyl groups) are refined using difference Fourier maps and constrained occupancy ratios .
Advanced Research Questions
Q. How can conflicting crystallographic data on spiro ring conformations be resolved?
Advanced X-ray diffraction (e.g., Rigaku R-AXIS diffractometer) paired with computational modeling (e.g., Cremer-Pople puckering analysis) quantifies ring distortions. For example, cyclohexane rings in related compounds adopt distorted chair conformations (), while five-membered rings exhibit envelope conformations. Discrepancies are addressed via hydrogen-bonding analysis (N–H⋯O, O–H⋯O) and refinement of disorder models using split-site occupancy .
Q. What strategies optimize reaction yields for large-scale synthesis?
Yield optimization (e.g., 48% in initial syntheses ) may involve solvent selection (e.g., benzene vs. DMF), catalyst screening (e.g., CuSO/sodium ascorbate in click chemistry ), or microwave-assisted reactions to reduce time. Kinetic studies (e.g., varying reflux duration) and stoichiometric adjustments (e.g., excess mercaptoacetic acid) can mitigate side reactions .
Q. How is the compound’s bioactivity evaluated against microbial pathogens?
Antimicrobial activity is assessed via broth microdilution assays (e.g., MIC determination against S. aureus or E. coli). Structural analogs with diphenylacetamide moieties show enhanced activity due to hydrophobic interactions with bacterial membranes. Advanced studies use molecular docking to predict binding to enzymatic targets (e.g., dihydrofolate reductase) .
Q. What analytical techniques resolve discrepancies in spectroscopic data?
Conflicting NMR or IR signals are resolved via 2D-COSY, HSQC, or NOESY experiments to assign proton coupling and spatial correlations. For example, -NMR signals at δ 9.93–10.05 ppm in DMSO- confirm CONH groups, while IR bands at 3335 cm validate O–H/N–H stretching .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
